

# Application Note & Protocols: High-Purity Purification of Recombinant Trehalose-6-Phosphate Synthase (TPS)

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## Compound of Interest

Compound Name: Trehalose-6-phosphate

Cat. No.: B3052756

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## Introduction

**Trehalose-6-phosphate** (T6P) is a pivotal signaling metabolite in plants, fungi, and some bacteria, acting as a key regulator of carbon metabolism and growth.[1][2] The synthesis of T6P is catalyzed by **Trehalose-6-Phosphate Synthase** (TPS), which converts UDP-glucose and glucose-6-phosphate into T6P and UDP.[1][3] Given its central role, purified, active recombinant TPS is an invaluable tool for researchers in drug development targeting fungal pathogens, for professionals developing stress-resistant crops, and for scientists studying metabolic regulation.[3][4]

This guide provides a comprehensive, field-proven methodology for the expression and purification of recombinant TPS. The protocols are designed to be a self-validating system, moving from initial capture to high-purity polishing, with explanations of the causality behind each experimental choice.

## Expression Systems for Recombinant TPS

The choice of expression system is critical and can significantly impact protein folding, solubility, and yield.[5] *Escherichia coli* is the most common and cost-effective host for expressing TPS from various organisms, including fungi and plants.[4][6][7][8] Its rapid growth and well-understood genetics make it an ideal starting point.[5] For complex TPS enzymes, such as those from plants that may form part of larger regulatory complexes, eukaryotic

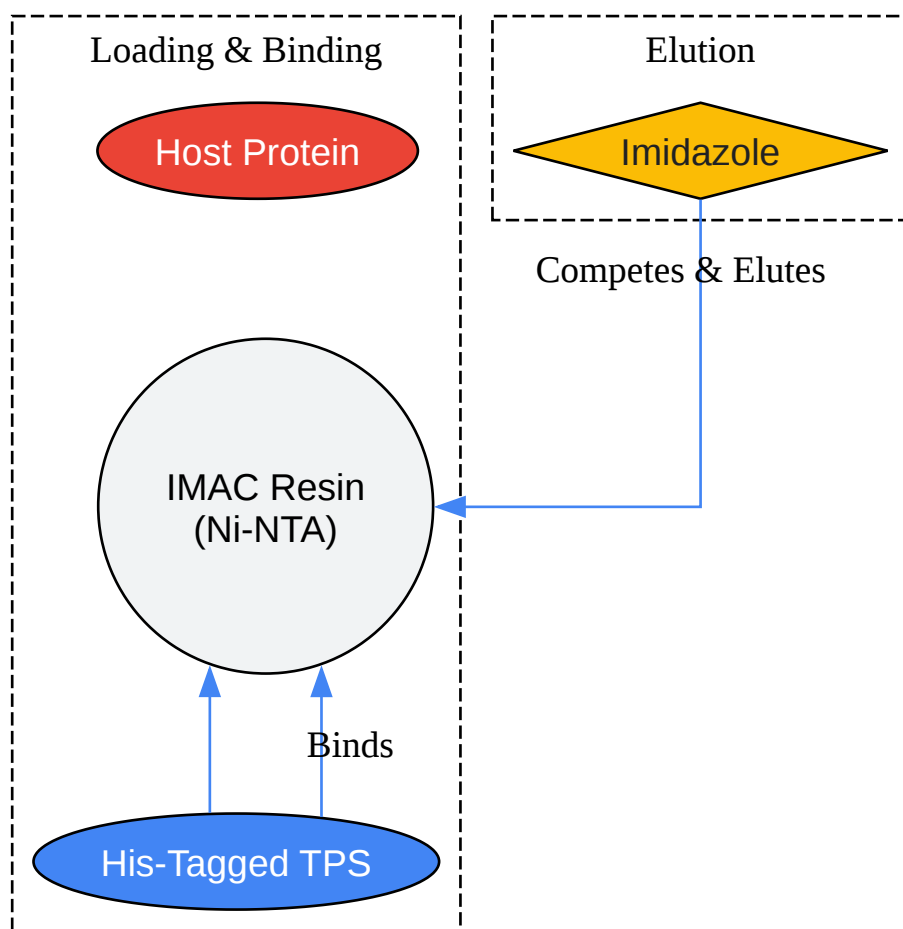
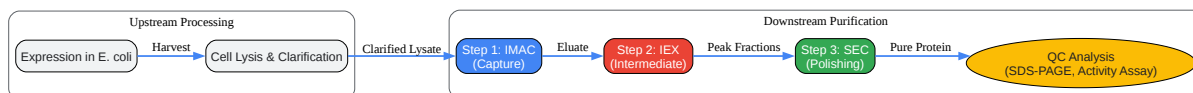
systems like insect cells (*Spodoptera frugiperda*, Sf9) or yeast (*Saccharomyces cerevisiae*) may offer advantages in post-translational modifications and proper folding.[\[5\]](#)[\[9\]](#)

This guide will focus on the purification of a 6x-His-tagged TPS expressed in *E. coli*, a widely adopted and successful strategy.[\[4\]](#)[\[10\]](#) The polyhistidine tag allows for a robust initial capture step using Immobilized Metal Affinity Chromatography (IMAC).[\[11\]](#)[\[12\]](#)

## Purification Strategy Overview

A multi-step chromatographic strategy is essential to achieve the high purity required for biochemical and structural studies. Relying on a single affinity step is often insufficient to remove co-purifying host cell proteins (HCPs) and protein aggregates.[\[13\]](#)[\[14\]](#) Our recommended workflow involves three sequential chromatography steps:

- **Capture:** Immobilized Metal Affinity Chromatography (IMAC) to isolate the His-tagged TPS from the bulk of cellular proteins.
- **Intermediate Purification:** Ion-Exchange Chromatography (IEX) to separate TPS from remaining HCPs based on differences in surface charge.
- **Polishing:** Size-Exclusion Chromatography (SEC) to remove any remaining contaminants and, crucially, to separate aggregated protein from the active, monomeric enzyme.



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